

# Application Note: Telatinib (BAY 57-9352)

## Pharmacokinetic Sampling Protocol

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### Compound Focus: Telatinib

CAS No.: 332012-40-5

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## Introduction

**Telatinib** (BAY 57-9352) is an orally available, small-molecule inhibitor of vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3) and platelet-derived growth factor receptor  $\beta$  (PDGFR- $\beta$ ) tyrosine kinases [1]. This document provides a comprehensive pharmacokinetic sampling protocol based on phase I clinical studies in patients with advanced solid tumors. The recommended phase II dose established in these studies was 900 mg twice daily (BID) under continuous dosing [2] [3].

## Pharmacokinetic Sampling Time Points

The sampling protocol below was validated in clinical trials and designed to characterize **telatinib** and its primary metabolite (BAY 60-8246) pharmacokinetics.

### Table 1: Blood Sampling Protocol for Telatinib Pharmacokinetic Analysis

Study Cycle	Day	Sample Collection Time Points (Relative to Dose)	Additional Notes
Cycle 1	Day 1	Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose [2] [3]	For once-daily regimen, an additional 24-hour sample was collected [3].
Cycle 1	Day 14	Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose [1] [2]	Steady-state assessment.
Cycles 2 & 4	Day 14	Abbreviated sampling schedule [3]	Protocol did not specify exact times for abbreviated schedules.

## Experimental Methodology

### Sample Handling and Bioanalysis

- **Blood Collection:** Collect samples via an indwelling intravenous catheter into appropriate tubes (e.g., K<sub>2</sub>EDTA) [3].
- **Plasma Processing:** Centrifuge blood samples promptly; store harvested plasma at -70°C or below until analysis.
- **Analytical Method:** Quantify **telatinib** and its demethylated metabolite (BAY 60-8246) using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method [2].

### Pharmacokinetic Data Analysis

- **Software:** Perform non-compartmental analysis using validated software (e.g., WINNonlin, version 4.1.a) [3].
- **Key Parameters:** Calculate the following primary and secondary PK parameters:
  - **C<sub>max</sub>:** Maximum observed plasma concentration.
  - **t<sub>max</sub>:** Time to reach C<sub>max</sub>.
  - **AUC<sub>(0-12)</sub>:** Area under the plasma concentration-time curve from zero to 12 hours.
  - **AUC<sub>(0-tn)</sub>:** Area under the curve from zero to the last measurable concentration.
  - **Half-life (t<sub>1/2</sub>):** Terminal elimination half-life [2] [3].

## Pharmacokinetic Data Profile

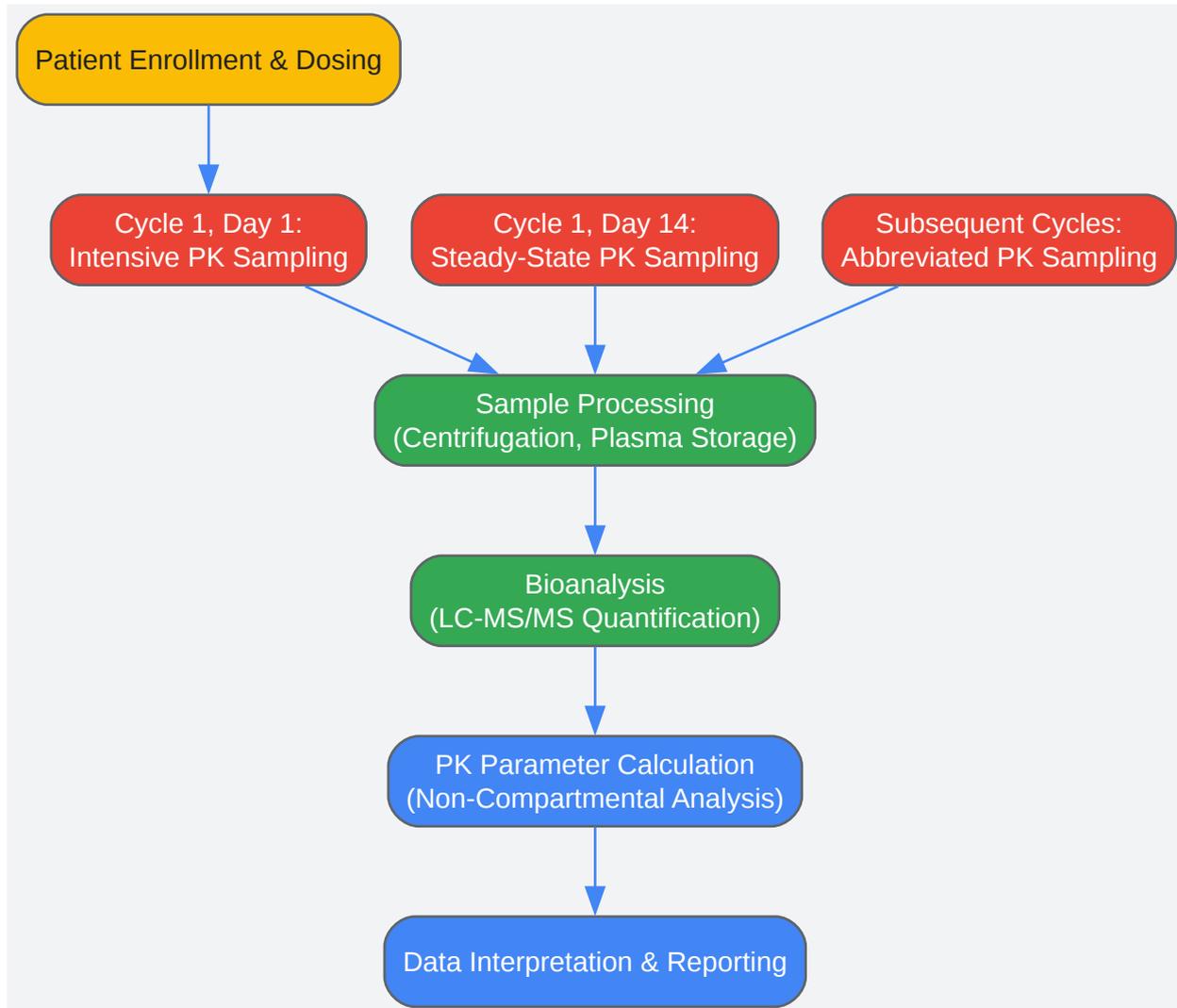
The table below summarizes the steady-state (Day 14) pharmacokinetic parameters of **telatinib** and its metabolite BAY 60-8246 after twice-daily dosing, demonstrating less than dose-proportional increases in exposure [1] [2].

**Table 2: Geometric Mean (% Coefficient of Variation) of Telatinib and BAY 60-8246 Pharmacokinetic Parameters on Day 14 of Cycle 1 [4]**

Parameter	600 mg BID (n=6)	900 mg BID (n=27)	1200/1500 mg BID (n=6)
<b>Telatinib</b>			
C <sub>max</sub> (mg/L)	0.825 (93%)	0.899 (91%)	1.467 (33%)
t <sub>max</sub> (h) [median, range]	2.3 [1.1 - 4]	2.6 [0.5 - 8]	2.5 [0.67 - 4.1]
AUC <sub>(0-12)</sub> (mg·h/L)	5.779 (71%)	5.761 (82%)	9.800 (33%)
Half-life (h)	8.2 (47%)	6.8 (47%)	8.1 (71%)
<b>BAY 60-8246 (Metabolite)</b>			
C <sub>max</sub> (mg/L)	0.101 (203%)	0.095 (120%)	0.207 (85%)
t <sub>max</sub> (h) [median, range]	2.3 [0.6 - 4]	3.2 [0.5 - 12.2]	2.6 [0.5 - 4.1]
AUC <sub>(0-12)</sub> (mg·h/L)	0.826 (182%)	0.636 (101%)	1.595 (92%)
Half-life (h)	6.2 (14%)	6.5 (48%)	7.8 (38%)

## Experimental Workflow

The following diagram illustrates the complete pharmacokinetic study workflow for **telatinib**, from patient enrollment to final data analysis.



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## Critical Protocol Considerations

- **Dosing Schedule:** This protocol was established for both continuous daily dosing and a 14-days-on/7-days-off schedule [1].
- **Food Effects:** The provided studies do not specify the conditions (fasted/fed) of administration. Controlling for food intake is recommended for consistent PK data.
- **Formulation:** Early cohorts used a solution, later transitioning to 150 mg and 300 mg mesylate tablet formulations. The formulation should be documented as it may impact absorption [3].

- **Patient Population:** This protocol was used in patients with refractory solid tumors. The sampling schedule is robust for characterizing PK in a clinical population [2] [3].

## Associated Pharmacodynamic Assessments

The phase I studies integrated PK sampling with these key pharmacodynamic (PD) assessments to establish biological activity:

- **Plasma Biomarkers:** Collected at baseline, pre-dose, and 8 hours post-dose on specified days to measure soluble VEGFR-2 (sVEGFR-2) and VEGF levels [3]. A dose-dependent decrease in sVEGFR-2 was observed [2] [3].
- **Dynamic Contrast-Enhanced MRI (DCE-MRI):** Performed at baseline and on treatment to measure changes in tumor blood flow ( $K_{trans}$ , IAUC<sub>60</sub>), which decreased with increasing **telatinib** exposure [1] [2] [3].

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## References

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